

Application Note: Quantification of Dendrogenin A in Human Plasma using LC-MS/MS

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Compound of Interest

Compound Name: Dendrogenin A

Cat. No.: B1240877

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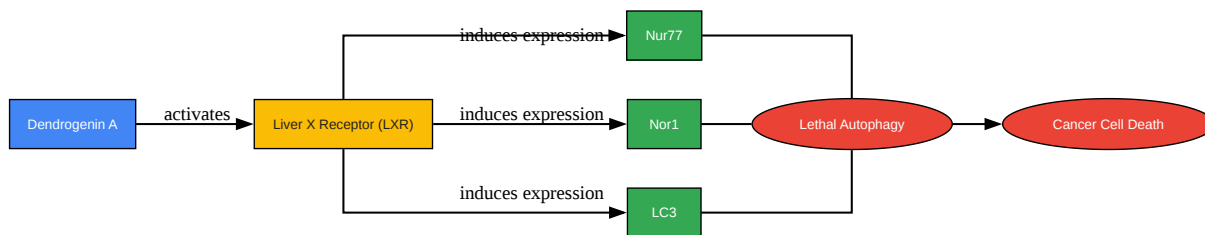
Introduction

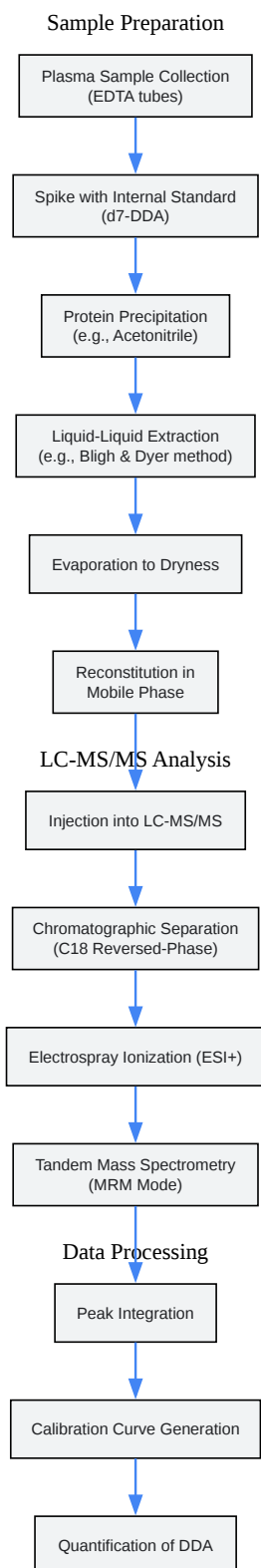
Dendrogenin A (DDA) is a recently discovered mammalian cholesterol metabolite with significant biological activities, including tumor suppression and neurostimulating properties.[1][2][3] It is formed through the enzymatic conjugation of 5,6 α -epoxycholesterol with histamine.[3][4] Studies have shown that DDA levels are decreased in breast tumors compared to normal tissues, suggesting a deregulation of its metabolic pathway in carcinogenesis.[1][2] Accurate and sensitive quantification of DDA in biological matrices is crucial for understanding its physiological roles and its potential as a biomarker or therapeutic agent.

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **Dendrogenin A** in human plasma. The method utilizes a simple liquid-liquid extraction for sample preparation and a reversed-phase chromatographic separation with a total run time of 10 minutes.[1][2]

Signaling Pathway of Dendrogenin A

Dendrogenin A has been shown to exert its anticancer effects through the induction of lethal autophagy in cancer cells.[5][6] This is mediated through its interaction with the Liver X Receptor (LXR), leading to the expression of downstream targets like Nur77, Nor1, and LC3, which are involved in autolysosome formation.[5]





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